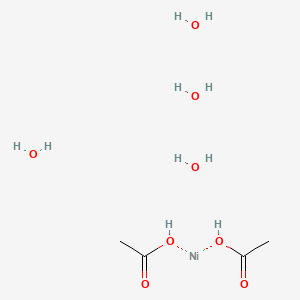

acetic acid;nickel;tetrahydrate

Description

Significance of Nickel(II) Coordination Compounds in Contemporary Chemistry

Nickel(II) complexes, which are coordination compounds with nickel in the +2 oxidation state, are a major focus in synthetic and coordination chemistry. wisdomlib.org The d⁸ electronic configuration of the Ni(II) ion allows for a wide variety of geometries and oxidation states in its complexes, making them versatile for numerous applications. researchgate.net These compounds are crucial in catalysis, with some cobalt carboxylates, for instance, being among the most utilized homogeneous catalysts in industry for processes like the oxidation of p-xylene to terephthalic acid. wikipedia.org

The diverse reactivity of Ni(II) complexes is also explored in the template synthesis of macrocycles and the polymerization of alkenes. researchgate.net Researchers are actively investigating their potential in medicine, including their biological activities and antimicrobial effects. wisdomlib.org The study of nickel(II) complexes with various ligands contributes significantly to the understanding of chemical behavior and the development of practical applications in diverse scientific fields. wisdomlib.org

Overview of Acetate (B1210297) Ligands in Metal Complex Chemistry

Acetate (CH₃COO⁻) is a versatile carboxylate ligand in coordination chemistry, capable of binding to metal ions in several different ways. wikipedia.org These coordination modes significantly influence the structure and reactivity of the resulting metal complex. The most common binding modes include:

Monodentate (κ¹): The acetate ligand binds to the metal center through only one of its oxygen atoms. wikipedia.orgcsbsju.edu

Bidentate (κ²): The acetate ligand binds to a single metal center using both of its oxygen atoms, forming a four-membered ring. This is also known as chelation. wikipedia.orgcsbsju.edu However, this four-membered ring can be strained, so this mode is not always favored. csbsju.edu

Bridging (μ²): The acetate ligand connects two different metal centers, with each oxygen atom coordinating to a different metal. csbsju.edu

Acetate is classified as a hard ligand according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The way an acetate ligand binds can be described using kappa (κ) and mu (μ) notation. Binding through two different atoms of the same ligand is denoted as κ², while binding to two different metal atoms is denoted as μ². csbsju.edu This versatility allows acetate ligands to form a wide array of complex structures, from simple mononuclear compounds to multi-metallic clusters. wikipedia.org

Table 1: Coordination Modes of Acetate Ligands

| Coordination Mode | Description | Notation |

|---|---|---|

| Monodentate | Binds through one oxygen atom to one metal center. | κ¹ |

| Bidentate (Chelating) | Binds through both oxygen atoms to one metal center. | κ² |

| Bridging | Binds through its two oxygen atoms to two different metal centers. | μ² |

Hydrated Forms of Nickel(II) Acetate: A Research Perspective

Nickel(II) acetate is most commonly found in its tetrahydrate form, Ni(CH₃COO)₂·4H₂O. wikipedia.org This mint-green solid's structure has been confirmed by X-ray crystallography to be octahedral. wikipedia.org In this arrangement, the central Ni(II) ion is coordinated by four water molecules and two acetate ligands. wikipedia.org The compound can be synthesized by reacting nickel carbonate with acetic acid. wikipedia.org

Ni(CH₃COO)₂ + 3 H₂O + NiCO₃ → Ni(CH₃CO₂)₂·4 H₂O + CO₂

Research into the thermal properties of nickel(II) acetate tetrahydrate shows that it loses its water of hydration upon heating. guidechem.comstackexchange.com Thermogravimetric analysis (TGA) indicates that this dehydration process occurs at temperatures between approximately 87-160°C. stackexchange.com Further heating above 250°C leads to the decomposition of the anhydrous nickel acetate. guidechem.comstackexchange.com The hydrated form is soluble in water but only sparingly soluble in alcohol. guidechem.com The study of such hydrated metal acetates is crucial for understanding their stability, reactivity, and suitability for various applications, such as the preparation of high-purity compounds and nanomaterials. americanelements.com

Table 2: Properties of Nickel(II) Acetate Tetrahydrate

| Property | Value |

|---|---|

| Chemical Formula | Ni(C₂H₃O₂)₂ · 4H₂O americanelements.com |

| Molar Mass | 248.84 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Mint-green crystalline solid guidechem.comwikipedia.org |

| Crystal Structure | Monoclinic wikipedia.org |

| Coordination Geometry | Octahedral wikipedia.org |

| Density | 1.744 g/cm³ guidechem.comwikipedia.org |

| Solubility in Water | 17g/100mL at 20°C guidechem.com |

Structure

2D Structure

Properties

Molecular Formula |

C4H16NiO8 |

|---|---|

Molecular Weight |

250.86 g/mol |

IUPAC Name |

acetic acid;nickel;tetrahydrate |

InChI |

InChI=1S/2C2H4O2.Ni.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |

InChI Key |

YKSWGSVYHJIPLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.O.O.O.[Ni] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Conventional Synthetic Routes

Conventional methods for synthesizing nickel(II) acetate (B1210297) tetrahydrate are well-established and typically involve straightforward acid-base or precipitation reactions.

Reaction of Nickel(II) Carbonate or Hydroxide (B78521) with Acetic Acid

A primary and widely used method for preparing nickel(II) acetate tetrahydrate involves the reaction of a nickel(II) salt, such as nickel(II) carbonate or nickel(II) hydroxide, with acetic acid. wikipedia.orgcobalt-nickel.net The general chemical equation for the reaction with nickel(II) carbonate is:

NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂ wikipedia.org

In a typical procedure, basic nickel carbonate is added to a dilute solution of acetic acid. cobalt-nickel.netgoogle.com The mixture is stirred until the reaction is complete, which is often indicated by the cessation of carbon dioxide evolution. The resulting solution is then filtered to remove any unreacted solids. To obtain the crystalline tetrahydrate product, the solution is concentrated by evaporation and then cooled to induce crystallization. cobalt-nickel.net The resulting green prismatic crystals are then separated from the mother liquor and dried. guidechem.com

A similar reaction can be carried out using nickel(II) hydroxide. The reaction with acetic acid proceeds as follows:

Ni(OH)₂ + 2CH₃COOH + 2H₂O → Ni(CH₃COO)₂·4H₂O

The choice between nickel carbonate and nickel hydroxide often depends on factors like cost, availability, and the desired purity of the final product. It has been noted that achieving a crystalline solid can be challenging; if the excess acid is insufficient during evaporation, an insoluble basic acetate may form. sciencemadness.org

Table 1: Conventional Synthesis Parameters

| Reactants | Reaction Conditions | Product | Key Observations |

|---|---|---|---|

| Nickel(II) Carbonate, Acetic Acid | Reaction in aqueous solution, followed by filtration, evaporation, and crystallization. cobalt-nickel.net | Nickel(II) Acetate Tetrahydrate Crystals | Evolution of CO2 gas indicates reaction progress. wikipedia.org |

| Nickel(II) Hydroxide, Acetic Acid | Heating the reactants together. guidechem.com | Nickel(II) Acetate Tetrahydrate Solution/Crystals | Direct reaction to form the acetate. guidechem.com |

Precipitation Methods

Precipitation methods offer an alternative route to synthesize nickel(II) acetate tetrahydrate. One such method involves the reaction of nickel(II) sulfate (B86663) with barium acetate in an aqueous solution. cobalt-nickel.net In this double displacement reaction, insoluble barium sulfate precipitates out, leaving nickel(II) acetate in the solution.

NiSO₄ + Ba(CH₃COO)₂ → Ni(CH₃COO)₂ + BaSO₄(s)

After the precipitation of barium sulfate, the solid is removed by filtration. The remaining filtrate, which contains the dissolved nickel(II) acetate, is then concentrated and cooled to crystallize the tetrahydrate product. cobalt-nickel.net Another precipitation approach involves reacting a nickel(II) salt like nickel(II) nitrate (B79036) with sodium acetate. crystalls.info

Advanced Synthesis Approaches

More advanced synthesis techniques are employed when specific material properties, such as nanostructured forms or use as a precursor for other advanced materials, are desired.

Hydrothermal Synthesis for Nanostructured Materials

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. While not a direct synthesis of nickel(II) acetate tetrahydrate itself, this compound is a common precursor in the hydrothermal synthesis of nickel-based nanomaterials like nickel oxide (NiO). mdpi.comkalaharijournals.com In these processes, an aqueous solution of nickel(II) acetate tetrahydrate is subjected to hydrothermal treatment, often in the presence of a precipitating agent or a structure-directing agent. mdpi.com The controlled temperature and pressure influence the nucleation and growth of the resulting nanocrystals, allowing for the synthesis of materials with specific sizes and morphologies. kalaharijournals.com For instance, nanocrystalline NiO has been successfully synthesized using a hydrothermal method at 120 °C for 12 hours. kalaharijournals.com

Sol-Gel Methods Utilizing Acetic Acid;Nickel;Tetrahydrate as Precursor

The sol-gel process is a wet-chemical technique widely used for the fabrication of materials, particularly metal oxides. researchplateau.com Nickel(II) acetate tetrahydrate is frequently used as a nickel precursor in the sol-gel synthesis of nickel oxide (NiO) nanoparticles. researchgate.netui.ac.id In a typical sol-gel process, nickel(II) acetate tetrahydrate is dissolved in a solvent, such as methanol (B129727) or 2-methoxyethanol. ui.ac.idchalcogen.ro A catalyst, often a base like sodium hydroxide, is then added to promote hydrolysis and condensation reactions, leading to the formation of a "sol" – a colloidal suspension of solid particles in a liquid. ui.ac.idchalcogen.ro With further processing, including aging and drying, the sol transforms into a "gel," which is a solid network enclosing the liquid phase. Finally, the gel is calcined at elevated temperatures to remove organic residues and crystallize the desired NiO nanoparticles. researchgate.netui.ac.id The properties of the resulting NiO nanoparticles, such as particle size and morphology, can be tailored by controlling parameters like the precursor concentration, pH, and calcination temperature. researchplateau.comui.ac.id

Table 2: Advanced Synthesis of NiO Nanoparticles from Nickel(II) Acetate Tetrahydrate

| Method | Precursor | Key Process Steps | Resulting Material | Typical Particle Size |

|---|---|---|---|---|

| Sol-Gel | Nickel(II) Acetate Tetrahydrate, Oxalic Acid | Formation of gel, drying, and subsequent calcination. researchgate.net | Nickel Oxide (NiO) Nanoparticles | ~4-22 nm researchgate.net |

| Sol-Gel | Nickel(II) Acetate Tetrahydrate, NaOH | Dissolving in methanol, precipitation with NaOH, drying, and heating. ui.ac.id | Nickel Oxide (NiO) Nanocrystals | 38.63 nm ui.ac.id |

| Sol-Gel | Nickel(II) Acetate Tetrahydrate, 2-methoxethanol, NaOH | Stirring at 50 ℃ to form a gel, drying, and calcination at 450 ℃. chalcogen.ro | Nickel Oxide (NiO) Nanofibers | Average crystalline size of 10.08 nm chalcogen.ro |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for preparing various materials. This technique utilizes microwave radiation to heat the reactants directly and uniformly, often leading to shorter reaction times and improved product yields compared to conventional heating methods. In the context of nickel(II) acetate tetrahydrate, it has been used as a precursor in the microwave-assisted synthesis of nickel-containing nanostructures. acs.org For example, Ni/NiO composites have been obtained by using a domestic microwave furnace with tetrahydrated nickel acetate as the precursor. acs.org The rapid heating provided by the microwave can influence the reaction pathways and the resulting material's morphology and properties. researchgate.net

Ultrasonic Synthesis for Metal-Organic Frameworks

Ultrasonic synthesis, a branch of sonochemistry, has emerged as a significant and efficient alternative method for the preparation of Metal-Organic Frameworks (MOFs). researchgate.net This technique utilizes high-frequency ultrasound waves (typically >20 kHz) to induce acoustic cavitation within the reaction solution containing the metal precursors and organic linkers. researchgate.netrsc.org The formation, growth, and subsequent collapse of these cavitation bubbles generate localized, transient hotspots with extremely high temperatures (several thousand Kelvin) and pressures (over 1000 atm), along with rapid heating and cooling rates. researchgate.netrsc.org These extreme conditions dramatically accelerate chemical reactions, promoting rapid nucleation and crystallization of MOF particles. researchgate.net

The application of ultrasonic energy offers several distinct advantages over conventional solvothermal or hydrothermal synthesis methods. A primary benefit is the substantial reduction in synthesis time, often cutting down processes that take hours or days to mere minutes or a few hours. researchgate.netresearchgate.net This rapid, homogeneous nucleation leads to the formation of MOF crystals with more uniform size distribution and morphology. researchgate.net Furthermore, ultrasonic synthesis can often be conducted under milder conditions, such as lower temperatures and at atmospheric pressure, contributing to its efficiency and appeal as a green chemistry approach. researchgate.netmdpi.com The use of nickel(II) acetate tetrahydrate as a metal salt precursor is advantageous in this context, as acetate anions have been shown to facilitate faster nucleation compared to other salts like nitrates or chlorides. nih.gov

Research findings have demonstrated the feasibility and benefits of using ultrasonic irradiation for the synthesis of nickel-based MOFs. For instance, studies have successfully synthesized Ni-MOFs using nickel acetate tetrahydrate and various organic linkers, achieving high yields and improved material properties in significantly shorter timeframes. The intense energy from sonication not only speeds up the crystallization process but can also influence the resulting porosity and surface area of the final product. researchgate.netmdpi.com Systematic studies have explored the effects of parameters such as ultrasonic power, irradiation time, and temperature on the physicochemical properties of the synthesized Ni-MOFs. researchgate.netresearchgate.net

The following table summarizes findings from research on the ultrasonic synthesis of nickel-based MOFs, highlighting the typical reaction conditions and resulting material properties.

| MOF Name | Metal Source | Organic Ligand | Solvent | Synthesis Time | Temperature (°C) | Ultrasonic Power (W) | Surface Area (m²/g) | Ref. |

| Ni-MOF-74 | Nickel acetate tetrahydrate | 2,5-Dihydroxyterephtalic acid | Water | 1 h | 160 (reflux) | Not Specified | 680 | nih.gov |

| Ni-MOF | Nickel(II) nitrate hexahydrate | 1,3,5-Benzenetricarboxylic acid | DMF | 10-60 min | Ambient | 100 | ~1596 | researchgate.net |

| Ni-MOF | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 370 | Not Specified | researchgate.net |

Structural Elucidation and Spectroscopic Characterization

Crystal Structure Analysis

The solid-state architecture of nickel(II) acetate (B1210297) tetrahydrate has been meticulously mapped out, revealing a highly ordered and intricate network of atoms and bonds.

X-ray crystallography has been an indispensable tool in determining the crystal structure of nickel(II) acetate tetrahydrate. wikipedia.orgchemkits.eu Early three-dimensional X-ray analysis confirmed its general structural arrangement. iucr.org The crystals belong to the monoclinic space group P2₁/c. iucr.orgiucr.org

A more refined analysis, using data from 800 observed reflections, yielded a final R index of 0.068. iucr.org The unit cell dimensions have been determined with high precision.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.orgiucr.orgiucr.org |

| Space Group | P2₁/c | wikipedia.orgiucr.orgiucr.org |

| a (Å) | 4.764 | wikipedia.orgiucr.org |

| b (Å) | 11.771 | wikipedia.orgiucr.org |

| c (Å) | 8.425 | wikipedia.orgiucr.org |

| β (°) | 93.6 | wikipedia.orgiucr.org |

| Formula Units (Z) | 2 | wikipedia.orgiucr.org |

The acetate groups are arranged in parallel sheets, and each group is planar. iucr.org The two carboxyl C-O bond lengths are 1.272 Å and 1.255 Å. iucr.org

At the heart of the nickel(II) acetate tetrahydrate structure lies the nickel(II) ion, which exhibits a specific coordination geometry. The nickel atom is situated at a center of symmetry and is surrounded by a slightly distorted octahedral arrangement of six oxygen atoms. iucr.orgiucr.org This coordination sphere is comprised of four oxygen atoms from four water molecules and two oxygen atoms from two distinct, monodentate acetate ligands. wikipedia.orgchemkits.euiucr.orgiucr.org

The nickel-oxygen bond lengths have been determined to be 2.048 Å, 2.067 Å, and 2.081 Å. iucr.org The electronic absorption spectra of related nickel(II) complexes are also consistent with an octahedral coordination geometry around the Ni(II) ions. nih.gov

The crystal structure of nickel(II) acetate tetrahydrate is further stabilized by an extensive network of hydrogen bonds. iucr.orgiucr.org All oxygen atoms and the hydrogen atoms of the water molecules are involved in this network, which includes both intramolecular and intermolecular hydrogen bonds. iucr.org

These hydrogen bonds firmly link the individual formula units together in a three-dimensional framework. iucr.org For instance, a water molecule from one coordination group can form a hydrogen bond with an oxygen atom of an acetate group in a neighboring group. iucr.org Another type of hydrogen bond links the uncoordinated oxygen atom of an acetate group to a water molecule within the same nickel coordination group, with a bond length of 2.59 Å. iucr.org

While X-ray diffraction is a powerful tool, neutron powder diffraction offers complementary information, particularly regarding the positions of lighter atoms like hydrogen. nist.govgovinfo.gov This technique is sensitive to the nuclear scattering of atoms and can provide detailed insights into the hydrogen bonding network and the dynamics of the water molecules within the crystal lattice. nist.gov The use of deuterated samples is often necessary to reduce incoherent scattering from hydrogen atoms. nist.gov

Spectroscopic Characterization Techniques

Spectroscopic methods provide further details about the bonding and functional groups present in nickel(II) acetate tetrahydrate.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of nickel(II) acetate tetrahydrate, XPS is instrumental in confirming the +2 oxidation state of the nickel ion and analyzing the surface chemistry of the compound.

The XPS analysis of nickel compounds can be complex due to the presence of satellite peaks in the Ni 2p spectra. xpsfitting.com These satellites arise from multi-electron excitations and their positions and intensities relative to the main peaks provide valuable information about the chemical environment and oxidation state of the nickel atom. For nickel(II) acetate, the Ni 2p spectrum is characterized by a main Ni 2p₃/₂ peak and a corresponding satellite peak at a higher binding energy. The energy difference between these two peaks is a diagnostic indicator of the Ni(II) species. researchgate.net

Research has shown that for various nickel(II) compounds, including acetates, the binding energy of the Ni 2p₃/₂ peak and its associated satellite features are distinct from those of metallic nickel (Ni⁰) or other oxidation states like Ni(III). xpsfitting.comresearchgate.net The analysis of the C 1s and O 1s regions of the XPS spectrum further corroborates the presence of the acetate ligands. The C 1s spectrum typically shows two distinct peaks corresponding to the methyl (-CH₃) and carboxylate (-COO) carbons of the acetate group. rsc.org Similarly, the O 1s spectrum provides information about the oxygen atoms in the carboxylate groups and the water molecules of hydration. rsc.org

Interactive Table: Representative XPS Binding Energies for Nickel(II) Acetate Tetrahydrate

| Element | Orbital | Binding Energy (eV) | Reference |

|---|---|---|---|

| Ni | 2p₃/₂ | ~856.0 - 857.0 | xpsfitting.comresearchgate.net |

| Ni | 2p₃/₂ Satellite | ~861.0 - 862.0 | xpsfitting.com |

| C | 1s (-CH₃) | ~285.0 | rsc.org |

| C | 1s (-COO) | ~288.0 - 289.0 | rsc.org |

| O | 1s | ~531.0 - 532.0 | rsc.org |

Note: The binding energies are approximate and can vary slightly depending on the instrument calibration and sample condition.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is a powerful tool for investigating the electronic transitions within transition metal complexes. For nickel(II) acetate tetrahydrate, which has a d⁸ electron configuration, the UV-Vis spectrum is characteristic of Ni²⁺ in an octahedral coordination environment. researchgate.netresearchgate.net The central nickel ion is coordinated by four water molecules and two acetate ligands, creating a distorted octahedral geometry. wikipedia.org

The absorption spectrum of nickel(II) acetate tetrahydrate typically displays three main spin-allowed d-d transitions. researchgate.netillinois.edu These transitions correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The energies of these transitions are influenced by the ligand field splitting parameter (10Dq or Δo) and the Racah interelectronic repulsion parameter (B).

A notable feature in the spectrum of nickel(II) acetate tetrahydrate is the appearance of a double-peaked band in the red region of the visible spectrum. researchgate.net One of these peaks is assigned to a spin-forbidden transition to the ¹E(D) level, which gains intensity through spin-orbit coupling with a triplet state. researchgate.net The study of the absorption spectrum at both room and liquid nitrogen temperatures can help to resolve these bands more clearly. researchgate.net

Interactive Table: Typical UV-Vis Absorption Bands for Nickel(II) Acetate Tetrahydrate

| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Reference |

|---|---|---|---|

| ³A₂g → ³T₂g | ~8,300 - 9,000 | ~1110 - 1200 | researchgate.net |

| ³A₂g → ³T₁g(F) | ~13,800 - 15,000 | ~670 - 725 | researchgate.netresearchgate.net |

| ³A₂g → ¹E(D) | ~15,400 | ~650 | researchgate.net |

| ³A₂g → ³T₁g(P) | ~25,000 - 26,000 | ~385 - 400 | researchgate.net |

Note: The exact positions of the absorption maxima can vary depending on the solvent and the specific experimental conditions.

Thermal Decomposition Pathways and Mechanistic Investigations

Dehydration Processes

The initial phase in the thermal decomposition of nickel acetate (B1210297) tetrahydrate is the removal of its four molecules of water of hydration. This process is not a simple volatilization and is often accompanied by simultaneous chemical reactions.

Thermogravimetric analysis (TGA) is a key technique for studying the dehydration process by measuring the change in mass of a sample as a function of temperature. For nickel acetate tetrahydrate, TGA studies reveal that water loss typically commences at approximately 80-87°C and can continue up to 160°C. stackexchange.comakjournals.com In some studies, the dehydration of the parent salt is observed to occur between 118 and 137°C. researchgate.net The theoretical mass percentage of water in Ni(CH₃COO)₂·4H₂O is about 28.96%. stackexchange.com However, experimental weight loss during this initial step is often reported to be around 32-33.2%, a discrepancy that may be attributed to the hygroscopic nature of the salt and the presence of adsorbed environmental water. stackexchange.comresearchgate.net

| Temperature Range (°C) | Observed Weight Loss (%) | Atmosphere | Reference |

|---|---|---|---|

| 87-160 | 32 | N/A | stackexchange.com |

| 118-137 | N/A | Air, Helium, Hydrogen | researchgate.net |

| ~160 | N/A | Air | akjournals.comcapes.gov.br |

| N/A | 33.2 | N/A | researchgate.net |

The dehydration process is not entirely physical; a portion of the water released can hydrolyze the acetate groups on the surface of the solid. akjournals.comcapes.gov.br This chemical reaction results in the simultaneous evolution of acetic acid gas along with water vapor, even at temperatures around 120°C. researchgate.netresearchgate.net This hydrolysis also leads to the formation of a basic nickel acetate in the solid phase. researchgate.net

Decomposition of the Acetate Moiety

Once the water of hydration has been removed, further heating leads to the breakdown of the acetate anion. This stage is characterized by complex chemical reactions and the formation of several intermediate species.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as phase transitions and chemical reactions. For nickel acetate tetrahydrate, the initial dehydration is observed as an endothermic process. akjournals.com In an air atmosphere, subsequent decomposition of the anhydrous acetate occurs through two exothermic processes, with peaks maximized at approximately 330°C and 365°C. akjournals.com The first exothermic event is associated with the conversion of the anhydrous acetate into nickel carbonate, releasing acetone (B3395972). capes.gov.br The second corresponds to the decomposition of the carbonate into nickel oxide (NiO), carbon dioxide, and carbon monoxide. capes.gov.br Studies in a nitrogen atmosphere also show that decomposition begins above 250°C.

| Temperature (°C) | Thermal Event | Type | Atmosphere | Reference |

|---|---|---|---|---|

| ~160 | Dehydration & Hydrolysis | Endothermic | Air | akjournals.com |

| ~330 | Acetate Decomposition to Carbonate | Exothermic | Air | akjournals.comcapes.gov.br |

| ~365 | Carbonate Decomposition to Oxide | Exothermic | Air | akjournals.comcapes.gov.br |

The decomposition of the acetate moiety proceeds through several intermediate solid species, the nature of which can depend on the reaction atmosphere.

Basic Nickel Acetate : As a result of surface hydrolysis during dehydration, a basic nickel acetate is formed. researchgate.net Some studies propose a specific formula for this intermediate, such as 0.86Ni(CH₃COO)₂·0.14Ni(OH)₂. researchgate.net

Nickel Carbonate (NiCO₃) : In an air atmosphere, the anhydrous acetate is converted into nickel carbonate at around 330°C. akjournals.comcapes.gov.br The evolution of acetone is associated with this step, which is then followed by the rapid decomposition of the carbonate to NiO. capes.gov.br The involvement of NiCO₃ is suggested to be that of a short-lived intermediate. researchgate.net

Nickel Carbide (Ni₃C) : The formation of nickel carbide has been reported as an intermediate, particularly in inert (N₂) atmospheres. Decomposition is suggested to take place above 250°C with the formation of Ni₃C, which, along with the basic acetate, decomposes to a mixture of NiO and metallic nickel. However, other investigations using X-ray photoelectron spectroscopy (XPS) found no evidence of surface carbides during the thermal decomposition in a helium atmosphere, suggesting it may not be a steady intermediate species under all conditions. researchgate.netresearchgate.net

The final solid products of the decomposition are typically a mixture of nickel oxide (NiO) and metallic nickel (Ni), with the ratio depending on the temperature and atmosphere. akjournals.comcapes.gov.br

Evolution of Volatile Products (e.g., Acetone, CO2, Ketene) via Quadrupole Mass Spectrometry (QMS)

The decomposition of the acetate group following dehydration leads to the release of several volatile organic and inorganic compounds. The primary gaseous products detected by QMS during the thermal decomposition of nickel acetate in an inert helium atmosphere are carbon dioxide (CO2), acetone (CH3COCH3), acetic acid (CH3COOH), carbon monoxide (CO), and ketene (B1206846) (CH2CO). researchgate.net

The major decomposition stage, occurring between approximately 270°C and 500°C, shows the evolution of these key products. researchgate.net Quantitative analysis indicates that carbon dioxide is the most abundant volatile product, followed by acetone. researchgate.net The trend for the main products is reported as: CO2 > CH3COCH3 > CH3COOH > CO > CH2CO. researchgate.net

In addition to these major products, minute amounts of other species have been detected. A small quantity of hydrogen (H2) is evolved at around 390°C, and trace amounts of isobutylene (B52900) have been observed during both the initial dehydration and the main decomposition stages. researchgate.net When decomposition is carried out in air, the profile of evolved gases changes, with studies identifying acetic acid, acetone, CO2, and CO as key products. capes.gov.brakjournals.com The release of acetic acid is associated with the hydrolysis of surface acetate groups by the water released during the initial dehydration step. capes.gov.brakjournals.com

The table below summarizes the relative yields of the main volatile products identified by QMS during the decomposition in a helium atmosphere. researchgate.net

| Volatile Product | Chemical Formula | Relative Yield (%) |

| Carbon Dioxide | CO2 | 44.5 |

| Acetone | CH3COCH3 | 29.4 |

| Acetic Acid | CH3COOH | 12.6 |

| Carbon Monoxide | CO | 8.4 |

| Ketene | CH2CO | 5.0 |

| Hydrogen | H2 | < 1 |

| Isobutylene | (CH3)2C=CH2 | < 1 |

Table 1: Relative product yields for the thermal decomposition of nickel acetate tetrahydrate in a flow of helium, based on QMS data. researchgate.net

Formation of Solid-Phase Products

The solid residue resulting from the thermal decomposition of nickel acetate tetrahydrate is critically dependent on the reaction conditions, particularly the atmosphere. The final products can range from nickel oxide to metallic nickel, often in the form of nanoparticles.

Conversion to Nickel Oxide (NiO)

When the thermal decomposition of nickel acetate tetrahydrate is conducted in an oxidizing atmosphere, such as air, the primary solid product is nickel oxide (NiO). researchgate.nettandfonline.com The process generally proceeds via the dehydration of the salt, followed by the decomposition of the anhydrous acetate. akjournals.com At approximately 330°C in air, the anhydrous acetate can convert into nickel carbonate (NiCO3), which subsequently decomposes at around 365°C to yield NiO, along with gaseous CO2 and CO. capes.gov.brakjournals.com The complete conversion to crystalline NiO is typically achieved at temperatures around 500°C. capes.gov.brtandfonline.com The resulting NiO often consists of nanoparticles with a cubic crystalline structure. tandfonline.com

Formation of Metallic Nickel (Ni) Nanoparticles

In contrast, conducting the thermal decomposition in an inert (e.g., helium, nitrogen) or reducing (e.g., hydrogen) atmosphere favors the formation of metallic nickel (Ni). researchgate.netaip.org This occurs because the gaseous byproducts of acetate decomposition, such as CO and H2, can act as reducing agents at the reaction temperature, preventing the formation of or reducing any initially formed nickel oxide. akjournals.com The decomposition in an inert helium atmosphere has been shown to produce a mixture of Ni and NiO. researchgate.net However, in a hydrogen atmosphere, the decomposition of the acetate group at around 350°C leads directly to the formation of metallic nickel. researchgate.net Studies have demonstrated that the thermal treatment of nickel acetate tetrahydrate in inert streams readily produces metallic nickel agglomerates, with average nanoparticle sizes ranging from 10 to 80 nm, at temperatures around 350°C. aip.org

Influence of Reaction Atmosphere on Decomposition Products and Kinetics

The reaction atmosphere is a critical parameter that dictates the final solid products and influences the decomposition pathway of nickel acetate tetrahydrate. researchgate.netakjournals.com Thermogravimetric analysis (TGA) across different atmospheres (air, helium, and hydrogen) confirms that while the initial dehydration step is largely unaffected, the subsequent decomposition of the anhydrous salt is highly sensitive to the surrounding gas. researchgate.net

Oxidizing Atmosphere (Air): In air, the decomposition pathway is directed towards the formation of nickel oxide (NiO) as the stable end product. researchgate.nettandfonline.com The presence of oxygen facilitates the oxidation of any intermediate species and the final nickel product. akjournals.com

Inert Atmosphere (Helium, Nitrogen): In an inert atmosphere, the situation is more complex. The decomposition can yield a mixture of metallic nickel (Ni) and nickel oxide (NiO). researchgate.netcapes.gov.br The formation of metallic nickel is attributed to the in-situ reducing effect of carbon monoxide, a decomposition byproduct. akjournals.com The final ratio of Ni to NiO can be influenced by factors such as heating rate and gas flow.

Reducing Atmosphere (Hydrogen): A reducing atmosphere, such as hydrogen, promotes the formation of pure metallic nickel (Ni). researchgate.net The external reducing agent ensures that the final solid product is in its metallic state.

The table below summarizes the effect of the atmosphere on the primary solid product.

| Reaction Atmosphere | Primary Solid Product(s) |

| Air (Oxidizing) | Nickel Oxide (NiO) researchgate.nettandfonline.com |

| Helium/Nitrogen (Inert) | Mixture of Nickel (Ni) and Nickel Oxide (NiO) researchgate.netakjournals.com |

| Hydrogen (Reducing) | Metallic Nickel (Ni) researchgate.net |

Table 2: Influence of reaction atmosphere on the final solid-phase products from the thermal decomposition of nickel acetate tetrahydrate.

Catalytic Applications and Mechanistic Insights

Acetic Acid;Nickel;Tetrahydrate as a Precursor for Active Catalytic Species

The thermal decomposition of nickel acetate (B1210297) tetrahydrate is a key step in generating catalytically active nanoparticles. sudanchemical.com The process typically begins with a dehydration step, which occurs between 118 and 137°C. sudanchemical.com Following dehydration, the anhydrous nickel acetate decomposes to form the desired catalytic species. This compound is frequently chosen as a precursor due to its high solubility in water, low cost, and the fact that it leads to a more homogeneous distribution of the final catalytic particles on a support material compared to other salts like nickel nitrate (B79036). researchgate.net

A significant application of this compound is in the in situ generation of metallic nickel nanoparticles directly within a reaction environment. This method is particularly effective for processes like methane (B114726) cracking. aip.orgresearchgate.net The decomposition of the nickel acetate salt can be readily achieved in an inert or hydrocarbon stream at temperatures around 350°C, producing metallic nickel agglomerates. aip.orgresearchgate.net These freshly generated nanoparticles exhibit high catalytic activity. For instance, in methane cracking, these in situ formed nickel nanoparticles, with average sizes ranging from 10 to 80 nm, serve as excellent catalysts for the production of hydrogen and carbon nanotubes. aip.orgresearchgate.net The synthesis of nickel nanoparticles is often challenging as they are prone to oxidation, which can negatively impact their catalytic performance. psu.edu Using precursors like nickel acetate for in situ generation helps to provide highly active, freshly reduced catalysts directly where they are needed.

This compound is a common starting material for synthesizing nickel oxide (NiO) nanoparticles, which have applications in catalysis, electronics, and energy storage. ontosight.ai Various methods have been developed to produce NiO nanoparticles from this precursor, including sol-gel methods and simple heat treatment. researchgate.netijarsct.co.in

In one method, cubic NiO nanoparticles with a uniform size of 40–50 nm were synthesized by heating a mixture of nickel acetate and poly(vinyl acetate) (PVAc) at 723 K (450°C). researchgate.net The PVAc in this process plays a crucial role in ensuring the formation of well-dispersed nanoparticles by preventing their aggregation during the heat treatment. researchgate.net Another approach involves a "green synthesis" technique using various plant extracts, such as aloe vera, in conjunction with nickel acetate tetrahydrate. mdpi.com This biosynthesis method was shown to produce NiO nanoparticles with smaller particle sizes compared to those synthesized using a conventional base like sodium hydroxide (B78521). mdpi.com These NiO nanoparticles have demonstrated high electrocatalytic stability and activity, particularly in the oxygen evolution reaction (OER). mdpi.com

Table 1: Synthesis Methods for Nickel-Based Nanoparticles from this compound

| Target Nanoparticle | Synthesis Method | Key Parameters | Resulting Particle Size | Source(s) |

|---|---|---|---|---|

| Metallic Nickel (Ni) | Thermal decomposition in situ | Heated in methane stream to ~350°C | 10–80 nm | aip.orgresearchgate.net |

| Nickel Oxide (NiO) | Heat treatment with polymer matrix | Heated with Poly(vinyl acetate) at 723 K | 40–50 nm | researchgate.net |

| Nickel Oxide (NiO) | Green synthesis | Reaction with aloe vera extract and NaOH | Smaller than conventional method | mdpi.com |

| Nickel Oxide (NiO) | Sol-gel method | Use of ascorbic acid and ethylene (B1197577) glycol | ~25 nm | ijarsct.co.in |

Specific Catalytic Reactions

Catalysts derived from this compound are active in a range of important chemical transformations, from hydrogen production to fine chemical synthesis.

The catalytic cracking of methane (CH₄) is a promising route for producing hydrogen (H₂) without the co-production of carbon oxides (COx). aip.orgresearchgate.net Nickel-based catalysts are highly effective for this reaction. aip.orgaip.orgepfl.ch When this compound is used as a precursor, it decomposes in situ to form active nickel nanoparticles that catalyze the breakdown of methane into hydrogen and valuable carbon nanomaterials. aip.orgresearchgate.net

Studies using thermogravimetric analysis (TGA) have shown that this catalytic cracking process begins at temperatures as low as 400°C. aip.org The reaction proceeds efficiently up to about 600°C. aip.org Research has demonstrated that methane conversion rates can range from 15% at 450°C to 45% at 550°C, with 100% selectivity for hydrogen in the gas phase. researchgate.net The nickel catalyst can become deactivated due to the deposition of carbon on its surface, but it can be regenerated by burning off the coke in an oxidative atmosphere, allowing for periodic operation. epfl.ch

Table 2: Research Findings on Methane Cracking using Catalysts from this compound

| Parameter | Finding | Temperature Range | Source(s) |

|---|---|---|---|

| Onset Temperature | Methane cracking starts | As low as 400°C | aip.org |

| Efficient Catalysis | Efficient H₂ production | 400°C – 600°C | aip.org |

| Methane Conversion | Conversion rate increases with temperature | 15% at 450°C to 45% at 550°C | researchgate.net |

| Selectivity | Gaseous product selectivity | 100% to H₂ | researchgate.net |

| Catalyst Regeneration | Method to restore activity | Coke removal via oxidation | epfl.ch |

In the field of electrocatalysis, nickel complexes are studied for their ability to catalyze the hydrogen evolution reaction (HER), a key process for producing hydrogen fuel from water. nih.gov In some systems, acetic acid is used as an inexpensive and readily available proton source. nih.govnih.govacs.org

Nickel catalysts play a role in various organic transformations, including the formation of esters. nih.gov While this compound is not always the direct catalyst, it serves as a precursor for the active nickel species required for these reactions. A nickel-catalyzed tandem reaction has been developed for synthesizing 5-oxa-11-thia-benzofluoren-6-ones, which involves a cyclic esterification step. nih.gov

The transesterification of β-keto esters is a valuable transformation in organic synthesis. ucc.iersc.org While a wide variety of catalysts are used for this reaction, the general principles often involve chelation of the ester to a metal center. rsc.org Nickel catalysts, which can be prepared from precursors like nickel acetate, are known to be effective in hydrogenation and other organic reactions, suggesting their potential applicability in related transformations under the right conditions. sudanchemical.commdpi.com

Catalyst Design and Performance Enhancement

Effect of Preparation Method on Catalytic Activity and Selectivity

The method used to prepare a catalyst from a nickel(II) acetate tetrahydrate precursor is a determining factor for the final catalyst's structural properties and, consequently, its catalytic behavior. The preparation technique directly influences particle size, dispersion of the active metal, and the interaction between the metal and its support, all of which are crucial for catalytic activity and selectivity.

Nickel(II) acetate tetrahydrate is a common precursor for creating catalysts for various reactions, including hydrogenation and the synthesis of nanomaterials. sigmaaldrich.comlookchem.com The thermal decomposition of the precursor is a key step. Studies on the thermal decomposition of nickel acetate tetrahydrate show that the process begins with dehydration between approximately 118 and 137°C, followed by the decomposition of the anhydrous salt at higher temperatures to form nickel nanoparticles. researchgate.net The atmosphere during this calcination step (e.g., air, helium, or hydrogen) significantly affects the final product. researchgate.net

Different preparation methods utilize nickel(II) acetate tetrahydrate to achieve desired catalytic properties:

Impregnation: This is a common method where a support material is treated with a solution of nickel(II) acetate tetrahydrate, followed by drying and calcination. The concentration of the solution and the properties of the support control the loading and dispersion of nickel. For instance, Ni/MCM-41 catalysts prepared by impregnation have been used for acetylene (B1199291) hydrogenation. rsc.org

Sol-Gel Method: This technique allows for the synthesis of highly pure and homogeneous materials at mild temperatures. It involves creating a 'sol' (a colloidal suspension of solid particles) which is then gelled to form a solid matrix. This method was used to prepare a spinel phase ultrafine nickel subchromate powder using nickel(II) acetate tetrahydrate as a precursor, demonstrating its utility in creating complex catalytic materials. guidechem.com

Crystallization Method: The synthesis of nickel(II) acetate tetrahydrate itself can be controlled to produce crystals of a specific size, which can influence its subsequent use as a precursor. guidechem.com For example, a controlled crystallization process can yield crystals with a particle length of 0.5-1.5 mm. guidechem.com

The choice of preparation method has a direct impact on the catalyst's performance. For example, in the synthesis of bis(indolyl) methanes, anhydrous nickel acetate, derived from the tetrahydrate, serves as an efficient catalyst at room temperature, highlighting how the precursor state (hydrated vs. anhydrous) affects its catalytic role. tsijournals.com The temperature of heat treatment is also critical; a temperature of 600°C was required to obtain a Ni single-atom catalyst with a high nickel content from a nickel acetate tetrahydrate precursor. mdpi.com

Table 1: Influence of Preparation Parameters on Catalyst Properties

| Preparation Parameter | Effect | Example Application/Finding | Reference |

|---|---|---|---|

| Calcination Atmosphere | Affects the chemical state and composition of the final nickel species. | Thermal decomposition in air, helium, or hydrogen results in different solid phases. | researchgate.net |

| Heat Treatment Temperature | Controls particle size and can lead to the formation of single-atom catalysts at specific temperatures. | A temperature of 600°C was used to obtain a 5.3 wt% Ni single-atom catalyst from nickel acetate tetrahydrate. | mdpi.com |

| Preparation Method (e.g., Sol-Gel) | Allows for the creation of highly homogeneous, complex materials with fine control over the final structure. | Synthesis of spinel phase ultrafine nickel subchromate powder. | guidechem.com |

Support Effects and Composite Catalyst Development

The support material in a heterogeneous catalyst does not merely act as an inert carrier for the active nickel phase; it actively influences the catalyst's performance through metal-support interactions. These interactions can modify the electronic properties, dispersion, and stability of the nickel particles. Nickel(II) acetate tetrahydrate is frequently used to deposit nickel onto a variety of supports, such as alumina (B75360), silica (B1680970), zirconia, and ceria. epa.govsigmaaldrich.comphyschemres.org

Research on CO2 methanation over nickel catalysts prepared from nickel nitrate (a related nickel salt) on different supports provides insights applicable to catalysts derived from the acetate precursor. The study found that:

Alumina (Al2O3) supported catalysts required high activation temperatures but showed high resistance against sintering, and CO2 conversion increased with higher Ni loading. epa.gov

Ceria (CeO2) supported catalysts, despite having a lower active surface area, exhibited higher activity than alumina-supported ones, indicating strong metal-support interaction. However, increasing the reduction temperature led to a significant increase in nickel crystallite size (sintering). epa.gov

Zirconia (ZrO2) supported catalysts showed a decrease in active surface area as nickel content increased. epa.gov

Titania (TiO2) as a support was found to increase the long-term stability of the nickel catalyst in a fixed-bed reactor compared to alumina and silica supports. physchemres.org

The development of composite catalysts is another avenue for performance enhancement. Nickel(II) acetate tetrahydrate can be a precursor in the synthesis of composite materials where the nickel catalyst is integrated with other components to achieve synergistic effects. An example includes the preparation of a GO-PANI-Ni3S2 composite material for lithium-ion batteries, where nickel(II) acetate tetrahydrate is a key reactant. guidechem.com While not a traditional catalytic application, it demonstrates the versatility of this precursor in creating functional composite materials.

Table 2: Effect of Different Supports on Nickel Catalyst Performance

| Support Material | Observed Effect on Catalyst | Primary Advantage/Disadvantage | Reference |

|---|---|---|---|

| Alumina (Al₂O₃) | Active surface area increases with Ni loading. | Advantage: High resistance to sintering. | epa.gov |

| Ceria (CeO₂) | Shows higher activity than alumina-supported catalysts despite lower active surface area. | Disadvantage: Prone to sintering at higher reduction temperatures. | epa.gov |

| Zirconia (ZrO₂) | Active surface area decreases with an increase in nickel content. | - | epa.gov |

| Titania (TiO₂) | Increased long-term stability of the catalyst. | Advantage: Enhanced stability. | physchemres.org |

| Silica (SiO₂) | Commonly used support for various hydrogenation reactions. | Generally provides good dispersion. | sigmaaldrich.comphyschemres.org |

Regeneration and Deactivation Studies of this compound-Derived Catalysts

Catalyst deactivation is an inevitable issue in industrial processes, leading to a loss of activity and/or selectivity over time. youtube.com For catalysts derived from nickel(II) acetate tetrahydrate, common deactivation mechanisms include:

Sintering: At high temperatures, the small, highly dispersed nickel particles can migrate and agglomerate into larger crystals. This process, also known as centering, results in a loss of active surface area and is a major cause of deactivation for nickel catalysts. physchemres.orgyoutube.com The use of supports like alumina can improve resistance to sintering. epa.gov

Coking or Fouling: The deposition of carbonaceous species (coke) or other heavy byproducts on the catalyst surface can block active sites and pores. mdpi.com In the hydrogenation of acetylene, for example, the deposition of "green oil" on the surface of a Ni/MCM-41 catalyst was identified as the primary reason for deactivation. rsc.org

Poisoning: Certain substances in the feed can chemically adsorb to the active sites, rendering them inactive.

Dimerization: In homogeneous catalysis, unproductive side reactions can lead to deactivation. For example, a monoligated Ni(0) complex was found to deactivate through dimerization and subsequent C–P bond activation in the absence of a substrate to intercept the reactive monomeric species. nih.gov

The loss of catalytic activity often necessitates a regeneration step to restore performance, which is crucial for the economic viability of a process. mdpi.com Regeneration strategies depend on the cause of deactivation:

For Coking: The most common method is to burn off the deposited coke in a controlled manner (combustion-calcination). However, this can be harsh and risk damaging the catalyst structure. mdpi.com

For Sintering: This is often an irreversible process, making it a critical factor in catalyst lifetime.

General Regeneration: Other methods, such as solvent washing or treatment with hydrogen, have been investigated. For Raney-Nickel catalysts, hydrogen treatment was found to be the most effective strategy for recovering full catalytic activity. mdpi.com

Understanding the deactivation pathways is essential for designing more robust catalysts. Studies focusing on the stability of nickel catalysts on various supports show that the choice of support can significantly mitigate deactivation mechanisms like sintering. physchemres.org

Advanced Materials Synthesis and Functional Applications

Precursor in Nanomaterials Development

The compound is frequently employed as a nickel source for the bottom-up synthesis of various nickel-based nanomaterials. Its solubility in water and polar solvents, along with its thermal decomposition characteristics, makes it a versatile starting material for several synthesis techniques.

Nickel(II) acetate (B1210297) tetrahydrate is a widely used precursor for the synthesis of both nickel oxide (NiO) and nickel hydroxide (B78521) (Ni(OH)₂) nanostructures. These materials are of significant interest for applications in supercapacitors, batteries, and catalysis. Various synthesis methodologies have been developed to control the morphology, size, and crystal structure of the resulting nanostructures.

Hydrothermal methods are commonly employed, where an aqueous solution of nickel(II) acetate tetrahydrate is subjected to high temperatures and pressures. This process can yield a range of morphologies, including flower-like Ni(OH)₂ nanostructures when structure-directing agents are used. These hierarchical structures can then be converted to NiO nanostructures through thermal annealing.

Sol-gel synthesis is another effective technique where nickel(II) acetate tetrahydrate is used as the nickel source. This method allows for the formation of rod-shaped NiO nanoparticles. The process involves dissolving the precursor in a solvent like methanol (B129727), followed by precipitation and thermal treatment. The choice of precursor has been shown to significantly influence the morphology of the final NiO product, with nickel(II) acetate tetrahydrate leading to rod-like shapes, while other precursors like nickel nitrate (B79036) hexahydrate and nickel sulfate (B86663) hexahydrate produce spherical and hexagonal shapes, respectively.

Chemical precipitation is a straightforward method for producing NiO nanoparticles. In a typical synthesis, an ammonia (B1221849) solution is added to an ethanol (B145695) solution of nickel(II) acetate tetrahydrate to precipitate a Ni(OH)₂ precursor, which is then heat-treated at a relatively low temperature of 300 °C to form ultrafine, spherical NiO nanoparticles with a hexagonal crystal structure.

Microwave-assisted synthesis offers a rapid and energy-efficient route to α-Ni(OH)₂ nanoflakes. By dissolving nickel(II) acetate tetrahydrate and urea (B33335) in deionized water and heating the solution in a microwave furnace, it is possible to produce these nanostructures in as little as ten minutes. The resulting nanoflake morphology is particularly advantageous for supercapacitor electrodes due to the large potential interface between the electrode and the electrolyte.

The table below summarizes various synthesis methods for NiO and Ni(OH)₂ nanostructures using nickel(II) acetate tetrahydrate as a precursor, highlighting the resulting morphologies and key synthesis parameters.

| Synthesis Method | Target Material | Key Reagents/Conditions | Resulting Nanostructure Morphology |

| Hydrothermal | α-Ni(OH)₂ | Ethylene-1,2-diamine, hexamethylenetetramine, cetyltrimethylammonium bromide (CTAB) | Flower-like |

| Sol-Gel | NiO | Methanol, NaOH, drying at 100-110 °C, heating at ~450 °C | Rod-like |

| Chemical Precipitation | NiO | Ethanol, 2.0 M ammonia, heat treatment at 300 °C | Spherical nanoparticles |

| Microwave-Assisted | α-Ni(OH)₂ | Deionized water, urea, microwave heating (e.g., 220 °C for 90 min) | Nanoflakes |

| Chemical Precipitation | NiO | Ammonium hydroxide, diethanolamine, hydrothermal treatment, with/without CTAB | Flower-like mesoporous microspheres |

| Polymer-Matrix Assisted | NiO | 2-methoxy ethanol, poly(vinyl acetate) (PVAc), heat treatment at 723 K | Hexagonal nanoparticles (40-50 nm) |

Nickel(II) acetate tetrahydrate is also utilized as a precursor in the synthesis of nanostructured nickel diselenide (NiSe₂). NiSe₂ is a material with potential applications in energy storage, particularly as an electrode material for supercapacitors. The synthesis is often carried out using a facile hydrothermal method.

In a typical hydrothermal synthesis, nickel(II) acetate tetrahydrate is reacted with selenium (Se) powder in a sealed vessel at elevated temperatures, for instance at 200 °C for 5 hours. This process leads to the formation of NiSe₂ with a cubic crystal structure. The resulting nanostructures have demonstrated good electrochemical performance, exhibiting specific capacitance values suitable for supercapacitor applications. Another approach involves a modified colloidal synthesis technique where nickel acetate is reacted with a selenium-containing compound at lower temperatures, such as 150°C, to produce nanorods.

The synthesis of nickel-based selenides is an active area of research, with efforts focused on controlling the morphology and composition to enhance their properties for various applications, including as electrocatalysts for the hydrogen evolution reaction.

| Synthesis Method | Reactants | Temperature | Duration | Resulting Nanostructure |

| Hydrothermal | Nickel acetate tetrahydrate, Selenium (Se) powder | 200 °C | 5 hours | Cubic NiSe₂ |

| Colloidal Synthesis | Nickel acetate, TOPSe | 150 °C | - | NiSe₂ nanorods |

Thin Films and Coatings

While nickel(II) acetate tetrahydrate is mentioned as a potential precursor for the production of nickel-based thin films and coatings through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), the available scientific literature predominantly focuses on other nickel precursors for these specific applications. The compound finds more established use in wet chemical processes, such as the sealing of anodized aluminum.

Chemical Vapor Deposition (CVD) is a process used to produce high-purity, high-performance solid materials, often in the form of thin films. The process involves the reaction or decomposition of gaseous precursors on a heated substrate. While nickel(II) acetate tetrahydrate is listed as a potential precursor for nickel-based films via CVD, detailed research studies demonstrating its use are scarce. The literature on CVD of nickel and nickel oxide thin films more commonly reports the use of metal-organic precursors such as nickel dialkylaminoalkoxides, nickel β-diketonates, and nickelocene (B73246) due to their volatility and thermal stability. nih.govrsc.org For comparison, NiO thin films for applications like solar cells are often prepared using these alternative precursors in CVD processes, while nickel(II) acetate tetrahydrate is used to create reference films via sol-gel methods. nih.govrsc.org

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of self-limiting gas-solid reactions. ALD offers exceptional control over film thickness and conformality at the atomic scale. Similar to CVD, while nickel(II) acetate tetrahydrate is noted as a possible precursor for nickel-containing films through ALD, the majority of published research focuses on other nickel compounds. Precursors such as bis(cyclopentadienyl)nickel, nickel acetylacetonate (B107027), and various nickel aminoalkoxides are more frequently studied for the ALD of Ni and NiO thin films due to their specific chemical properties that are well-suited for the ALD process.

A significant industrial application of nickel(II) acetate tetrahydrate is in the sealing of anodic coatings on aluminum. Anodizing aluminum creates a porous oxide layer that enhances corrosion resistance and allows for dyeing. The sealing step is crucial to close these pores, thereby improving the durability and protective properties of the coating.

Nickel acetate is widely used in both hot and cold sealing processes. The fundamental principle involves the hydrolysis of nickel ions within the pores of the anodic film. This reaction generates nickel hydroxide (Ni(OH)₂) precipitates that fill the pores, effectively sealing the oxide layer.

Hot Nickel Acetate Sealing (HNAS): This is a common method where the anodized aluminum part is immersed in a hot aqueous solution of nickel acetate, typically at temperatures around 90-100°C (200-210°F). The heat facilitates the hydrolysis of nickel acetate and the formation of boehmite (AlOOH) from the hydration of the aluminum oxide, leading to a robust seal. HNAS has been shown to not only fill the pores but also to form deposits on the surface, resulting in low porosity and enhanced corrosion resistance.

Cold Nickel Acetate Sealing (CNAS): This process is performed at or near room temperature. The mechanism involves the incorporation of Ni²⁺ ions into the oxide film, which causes the co-precipitation of nickel and aluminum hydroxides at the mouth of the pores due to a local increase in pH. While CNAS can offer energy savings compared to HNAS, it may result in a different sealing quality, with the sealing primarily occurring at the top surface of the pores.

The effectiveness of nickel acetate sealing provides excellent corrosion resistance, making it superior to simple hot water sealing in many demanding applications. It also enhances the lightfastness of coatings that have been colored with organic dyes.

The table below outlines typical operating conditions for hot nickel acetate sealing.

| Parameter | Recommended Range | Purpose |

| Concentration | 4-8 g/L | Provides sufficient Ni²⁺ ions for hydrolysis and pore sealing. |

| Temperature | 90 - 100 °C (200 - 210 °F) | Accelerates the hydrolysis reaction and formation of boehmite. |

| pH | 5.2 - 5.9 | Controls the rate of hydrolysis; adjusted with acetic acid or ammonium hydroxide. |

| Time | 10 - 25 minutes | Varies with oxide layer thickness; typically 2-3 minutes per 0.1 mil. |

Metal-Organic Frameworks (MOFs) Chemistry

The compound acetic acid;nickel;tetrahydrate, more formally known as nickel(II) acetate tetrahydrate, serves as a critical precursor in the burgeoning field of advanced materials, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its utility stems from its role as a readily available and reactive source of nickel(II) ions, which act as the metallic nodes in the crystalline structure of MOFs.

Use as a Metal Source for Ni-MOF Synthesis

Nickel(II) acetate tetrahydrate is a widely employed metal salt for the synthesis of nickel-based Metal-Organic Frameworks (Ni-MOFs). It provides the Ni²⁺ ions that connect with organic linker molecules to form the porous, three-dimensional structures characteristic of MOFs. mdpi.comresearchgate.net The synthesis process typically involves dissolving nickel(II) acetate tetrahydrate and a chosen organic linker in a suitable solvent, followed by a reaction under specific conditions, often involving heat (hydrothermal or solvothermal methods). mdpi.com

Various synthesis methodologies have been developed that utilize nickel(II) acetate tetrahydrate. For instance, Ni-MOFs have been successfully synthesized using a one-pot hydrothermal process where nickel(II) acetate tetrahydrate is reacted with linkers like terephthalic acid (1,4-H₂BDC). mdpi.com Other methods include mechanochemical synthesis, such as ball milling, which offers a rapid and solvent-free route to Ni-MOF production. jst.go.jp In this method, nickel(II) acetate tetrahydrate is ground with an organic linker, and the reaction can be complete in as little as one minute. Sonochemical methods, which use ultrasound, have also been employed to prepare Ni-MOFs from nickel(II) acetate tetrahydrate in ionic liquids. taylorfrancis.com

The choice of organic linker is crucial as it dictates the resulting MOF's structure and properties. Linkers such as 2-amino-1,4-dicarboxybenzene (NH₂-BDC) mdpi.comresearchgate.net, 1,3,5-benzenetricarboxylic acid (H₃BTC) jst.go.jp, and 2,5-dihydroxyterephthalic acid atomfair.com have been successfully combined with nickel(II) acetate tetrahydrate to create a variety of Ni-MOFs with different pore sizes and functionalities.

| Synthesis Method | Organic Linker | Solvent/Conditions | Resulting MOF | Reference |

| Hydrothermal | Terephthalic acid (1,4-H₂BDC) | N,N-dimethylacetamide (DMAC) / 140 °C | Ni-MOF Nanosheets | mdpi.com |

| Solvothermal | 2-amino-1,4-dicarboxybenzene (NH₂-BDC) | - | Ni-NH₂-BDC | mdpi.comresearchgate.net |

| Ball Milling | 1,3,5-Benzenetricarboxylic acid (H₃BTC) | Water-assisted grinding | Ni₃(BTC)₂·12H₂O | |

| Sonochemical | Terephthalic acid | 1-ethyl-3-methylimidazole trifluoromethanesulfonimide (ionic liquid) | Ni-MOF | taylorfrancis.com |

| Chemical Method | 2,3,6,7,10,11-Hexahydroxytriphenylene Hydrate (HHTP) | Deionized water / 90 °C | NRs-Ni₃HHTP₂ MOF | osti.gov |

Design of Polynuclear-Nickel Polyoxotungstate Cluster Compounds for Molecular Magnets

Nickel(II) acetate plays a significant role in the synthesis of complex, high-nuclearity coordination compounds, specifically polynuclear-nickel polyoxotungstate clusters. These compounds are of great interest in the field of molecular magnetism, where individual molecules can exhibit the properties of magnets. ub.eduresearchgate.netacs.org The acetate ligands from the precursor can be incorporated into the final structure, acting as bridging ligands that connect multiple nickel centers.

One notable example involves the synthesis of an octanuclear nickel(II) cluster, Na₁₅[Na{(A-R-SiW₉O₃₄)Ni₄(CH₃COO)₃(OH)₃}₂]·4NaCl·36H₂O. In this complex, two tetranuclear nickel subunits, {Ni₄}, are linked together. The acetate groups (CH₃COO⁻) function as crucial ligands that help form this connection between the paramagnetic nickel ions within each subunit. researchgate.net The magnetic properties of these clusters are highly dependent on the arrangement of the nickel ions and the nature of the bridging ligands. Magnetic susceptibility measurements on these types of compounds often reveal the presence of both ferromagnetic and antiferromagnetic interactions between the nickel centers. researchgate.net The design and synthesis of such molecules are steps toward creating single-molecule magnets (SMMs), which have potential applications in high-density information storage and quantum computing. osti.govwikipedia.org

MOFs for Adsorption and Separation Processes

Metal-Organic Frameworks synthesized using nickel(II) acetate tetrahydrate as the metal source exhibit significant potential for adsorption and separation applications, primarily due to their high porosity, large surface area, and tunable pore structures. rsc.orggoogle.com These properties allow them to selectively adsorb certain gas or liquid molecules from a mixture.

A key application is in gas separation. For instance, Ni-MOFs have been incorporated into thin-film composite membranes to improve the separation of carbon dioxide (CO₂) from methane (B114726) (CH₄). mdpi.comresearchgate.net In one study, a membrane containing 5 wt% of a Ni-MOF (synthesized from nickel(II) acetate tetrahydrate and 2-amino-1,4-dicarboxybenzene) demonstrated a significant increase in performance compared to a MOF-free membrane. mdpi.com The CO₂ permeability improved from 19.05 Barrer to 31.55 Barrer, and the CO₂/CH₄ selectivity increased from 32.2 to 94. mdpi.com

Another area of application is the separation of hydrocarbons. Hierarchical MOFs, where a primary Ni-MOF structure is supported on a substrate and then decorated with a secondary MOF, have been developed for the selective adsorption of alkenes over alkanes. A pillared MOF, Ni₂(BDC)₂(DABCO), synthesized using nickel acetate, has been used as a primary MOF on a cellulose support. These structures show preferential adsorption of 1-hexene over n-hexane, which is attributed to the favorable interaction of the C=C double bond with the metal components of the framework.

Energy Storage Technologies

Nickel(II) acetate tetrahydrate is a versatile precursor for creating advanced materials used in energy storage devices. Its application spans both supercapacitors and lithium-ion batteries, where it is used to synthesize electrochemically active materials for electrodes.

Application in Supercapacitors

Nickel(II) acetate is utilized as a precursor to synthesize a variety of nickel-based materials for supercapacitor electrodes, which store energy via electrochemical double-layer capacitance and pseudocapacitance.

One approach involves using nickel acetate as a catalyst for the graphitization of activated carbon (AC) at lower temperatures. The resulting Ni-AC composite, when used as a supercapacitor electrode, showed a specific capacitance of 144.8 F g⁻¹ at a current density of 0.1 A g⁻¹. It also exhibited excellent stability, with a capacitance retention of 93.5% after 1,000 cycles.

The acetate precursor has been shown to be beneficial compared to other nickel salts, such as nitrate. In the synthesis of sodium nickel phosphate (NaNiPO₄) nanoparticles for supercapacitor cathodes, the use of an acetate precursor led to a more homogeneous distribution of metal acetates. This resulted in an improved capacitance of 90 F g⁻¹ compared to the 58 F g⁻¹ obtained from the nitrate-derived material. The acetate-derived material also demonstrated better capacitance retention and high-rate capability.

Furthermore, nickel(II) acetate has been used to prepare nickel oxide (NiO) thin films via spray pyrolysis for supercapacitor applications. MOFs synthesized directly from nickel(II) acetate tetrahydrate have also been investigated as electrode materials, exhibiting high capacitance. For example, a Ni-MOF synthesized by a rapid ball-milling method showed a high capacitance of 640 F/g at a current density of 1 A/g.

| Material Synthesized from Nickel Acetate | Application | Key Performance Metric | Reference |

| Ni-Doped Activated Carbon (Ni-AC) | Supercapacitor Electrode | 144.8 F g⁻¹ specific capacitance; 93.5% retention after 1000 cycles | |

| Sodium Nickel Phosphate (NaNiPO₄) | Supercapacitor Cathode | 90 F g⁻¹ capacitance (vs. 58 F g⁻¹ for nitrate precursor) | |

| Nickel Oxide (NiO) | Supercapacitor Electrode | Specific capacitance of 31.83 Fg⁻¹ observed for NiO from nickel nitrate | |

| Ni-MOF (Ni₃(BTC)₂·12H₂O) | Supercapacitor Electrode | 640 F/g capacitance at 1 A/g |

Components in Lithium-Ion Batteries

In the field of lithium-ion batteries (LIBs), nickel(II) acetate tetrahydrate serves as a precursor for the synthesis of cathode materials, particularly nickel-rich layered oxides like LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂ (NMC). mdpi.comresearchgate.net These materials are critical for high-energy-density batteries used in applications such as electric vehicles. taylorfrancis.com

The choice of anion in the metal salt precursor (e.g., acetate vs. nitrate) can significantly impact the morphology, structure, and ultimately the electrochemical performance of the final cathode material. mdpi.comresearchgate.net A study on the synthesis of a Li-rich NMC material (Li₁.₂Mn₀.₅₁Ni₀.₂₁₇₅Co₀.₀₇₂₅O₂) compared the use of metal acetates (including nickel acetate tetrahydrate) with metal nitrates. mdpi.comresearchgate.net It was found that the acetate precursors led to the formation of larger particles. While nitrate precursors produced smaller particles with a higher initial discharge capacity, they suffered from rapid capacity fading. mdpi.comresearchgate.net A mixture of acetate and nitrate salts yielded a material with an intermediate particle size that exhibited the best performance, showing excellent capacity retention of 77.33% after 200 cycles at a 1C rate. mdpi.com This highlights the crucial role of the precursor chemistry in tuning the properties of the final battery material.

Beyond cathodes, there is potential for using nickel acetate in the preparation of anode materials as well. Patents have described that soluble salts of nickel, including acetate, can be used to prepare the nickel-manganese source for LiNi₀.₅Mn₁.₅O₄ anode materials. Nickel-based materials such as nickel oxalate, which can be synthesized from nickel salts, are also investigated as anode materials due to their high theoretical capacities. osti.gov

| Precursor System | Cathode Material | Key Finding | Reference |

| Acetate-based salts (LRAC) | Li₁.₂Mn₀.₅₁Ni₀.₂₁₇₅Co₀.₀₇₂₅O₂ | Produced largest particles; 68.45% capacity retention after 200 cycles. | mdpi.com |

| Nitrate-based salts (LRNI) | Li₁.₂Mn₀.₅₁Ni₀.₂₁₇₅Co₀.₀₇₂₅O₂ | Produced smallest particles; higher initial capacity but rapid fading (60.78% retention). | mdpi.com |

| Mixed Acetate/Nitrate (LRACNI) | Li₁.₂Mn₀.₅₁Ni₀.₂₁₇₅Co₀.₀₇₂₅O₂ | Intermediate particle size; best performance with 77.33% capacity retention after 200 cycles. | mdpi.com |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and reactivity of transition metal complexes, including those of nickel.

DFT calculations are instrumental in elucidating the electronic properties of nickel(II) complexes. For mononuclear Ni(II) complexes with distorted octahedral geometry, theoretical calculations using DFT at the B3LYP/6-311+G(d,p)/LanL2DZ level, which incorporates an effective core potential (ECP), have shown good agreement with experimental geometries determined by single-crystal X-ray diffraction. researchgate.net The choice of functional and basis set is crucial, and various combinations are employed to accurately model properties like bond lengths, bond angles, and electronic transitions. researchgate.net

In studies of more complex systems, such as binuclear bis-μ-oxo bridged (Ni³⁺)₂ complexes, DFT calculations help assign electronic absorption features identified through spectroscopy. acs.org These calculations can identify and characterize charge transfer (CT) transitions, such as those from oxygen or sulfur ligands to the nickel center. acs.org The electronic structure of nickel complexes is highly dependent on the ligand environment. For instance, in a pseudo-octahedral Ni(II) complex with benzothiadiazole Schiff base ligands, derived from nickel(II) acetate (B1210297) tetrahydrate, DFT studies have been used to investigate the geometric and electronic structures. bohrium.com For certain complex nickel species, higher-level methods like CASSCF (Complete Active Space Self-Consistent Field) followed by MCQDPT2 (Multiconfigurational Quasi-degenerate Second-Order Perturbation Theory) are used to accurately describe the ground state and electronic configuration, especially when dealing with multiple low-lying spin states. mdpi.com

Nickel(II) acetate is a precursor for various catalytically active species, and DFT is a key tool for modeling the mechanisms of the reactions they catalyze. For example, DFT has been used to study the low-temperature synthesis of methanol (B129727), where catalysts are prepared from nickel acetate. researchgate.net These theoretical studies explored different mechanistic pathways, including the direct hydrogenation of carbon monoxide via nickel-formyl intermediates and indirect routes involving methyl formate. researchgate.net

In the context of green energy, DFT calculations have been applied to model methanol steam reforming on bimetallic catalyst surfaces, such as a single nickel atom embedded in a copper surface (NiCu(111)). researchgate.net Such models help determine the adsorption capabilities of the catalyst and map out the reaction pathways for hydrogen production. researchgate.net DFT has also been employed to investigate the dissociation of hydrogen on single-atom nickel catalysts, which can be synthesized from nickel(II) acetate tetrahydrate. mdpi.com These calculations show that the energy barrier for H₂ dissociation is highly dependent on the coordination environment of the nickel atom. mdpi.com The catalytic activity of various Ni(II) complexes in the oxidation of alkenes like styrene (B11656) has also been investigated with support from DFT studies. chemrevlett.com

Molecular Mechanics Simulations

Molecular mechanics (MM) offers a computationally less expensive approach than quantum mechanics for studying large molecular systems. A key application for nickel(II) acetate tetrahydrate has been in conjunction with experimental data to understand its structural dynamics. aip.org Based on the crystal structure determined by neutron powder diffraction, molecular mechanics calculations were used to determine the rotational potentials experienced by the methyl groups of the acetate ligands. aip.org This approach allows for the simulation of conformational landscapes and energy barriers associated with specific molecular motions.

The development of accurate force fields is critical for the reliability of MM simulations. acs.orgcsic.es Force fields like DREIDING and the Universal Force Field (UFF) are generic parameter sets used for molecular simulations. csic.es In other studies on nickel complexes, MM calculations have been used to understand how ligand constraints are responsible for geometric distortions from idealized geometries. nih.gov

Studies on Methyl Group Dynamics in Crystal Structures

The dynamics of the methyl groups in the crystal structure of nickel(II) acetate tetrahydrate have been a subject of detailed investigation. A seminal study combined neutron powder diffraction at both room temperature and liquid-helium temperature with inelastic neutron scattering (INS) and computational methods to probe these dynamics. aip.org The INS experiments directly measured the rotational tunneling spectrum of the methyl groups, which is a quantum mechanical effect sensitive to the height and shape of the rotational potential barrier. aip.org

The study provided a comparison between experimentally measured rotational potentials and those calculated using molecular mechanics and ab initio methods, allowing for a refinement of the computational models, particularly the methods used for calculating partial charges in the ionic solid. aip.org The successful combination of these techniques provided a comprehensive picture of the low-temperature methyl-group dynamics within the solid-state structure of nickel(II) acetate tetrahydrate. aip.orgudel.eduudel.edu

Interactive Data Table: Methyl Group Rotational Potentials in Nickel(II) Acetate Tetrahydrate

The table below summarizes the experimental and calculated data for the methyl group dynamics in fully deuterated nickel(II) acetate tetrahydrate, as determined by inelastic neutron scattering (INS) and computational modeling. aip.org The rotational potential (V₃) and the tunnel splitting (ħωt) are key parameters describing the rotational motion.

| Parameter | Experimental (INS) | Calculated (Ab Initio) |

| V₃ (kJ/mol) | 2.51 | 2.51 |

| ħωt (µeV) | 3.5 | 3.5 |

| Librational Energy (meV) | 8.1 | 8.2 |

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability